BCI (hydrochloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCI (hydrochloride) typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often vary depending on the manufacturer. the general approach involves the formation of the (E/Z)-BCI isomer, followed by its conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of BCI (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
BCI (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: BCI (hydrochloride) can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.
Substitution: BCI (hydrochloride) can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving BCI (hydrochloride) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of BCI (hydrochloride) depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with altered chemical properties .
Scientific Research Applications
BCI (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
BCI (hydrochloride) exerts its effects by inhibiting the activity of dual-specificity phosphatase 6 (DUSP6). This inhibition leads to the activation of the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival. Additionally, BCI (hydrochloride) has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling axis and inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Other DUSP6 Inhibitors: Various other small molecule inhibitors targeting DUSP6, each with unique chemical structures and inhibitory profiles.
Uniqueness
BCI (hydrochloride) is unique due to its specific inhibition of DUSP6 and its ability to modulate multiple signaling pathways, including ERK, Nrf2, and NF-κB. This multifaceted mechanism of action makes it a valuable tool in scientific research and a promising candidate for therapeutic development .
Properties
IUPAC Name |
2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO.ClH/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16;/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPATUDRDKCLPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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